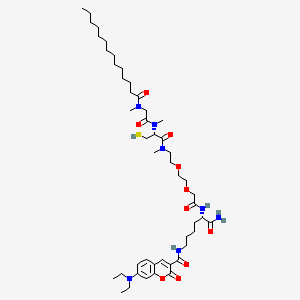
(2R)-2-hydroxy(113C)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-hydroxy(113C)propanoic acid, also known as lactic acid, is an organic compound with the molecular formula C3H6O3. It is a chiral molecule with two enantiomers, ®- and (S)-lactic acid. The this compound is the ®-enantiomer. Lactic acid is a key intermediate in various biochemical processes and is widely used in the food, pharmaceutical, and cosmetic industries.
准备方法
Synthetic Routes and Reaction Conditions
Lactic acid can be synthesized through several methods, including chemical synthesis and fermentation. The chemical synthesis involves the hydrolysis of lactonitrile, which is produced from acetaldehyde and hydrogen cyanide. The reaction conditions typically include acidic or basic hydrolysis to yield lactic acid.
Industrial Production Methods
Industrial production of lactic acid is primarily achieved through microbial fermentation. Various microorganisms, such as Lactobacillus species, are used to ferment carbohydrates like glucose, sucrose, or lactose. The fermentation process is carried out under controlled pH and temperature conditions to optimize yield and purity.
化学反应分析
Types of Reactions
Lactic acid undergoes several types of chemical reactions, including:
Oxidation: Lactic acid can be oxidized to pyruvic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to propionic acid under specific conditions.
Esterification: Lactic acid reacts with alcohols to form lactate esters.
Polymerization: It can polymerize to form polylactic acid (PLA), a biodegradable polymer.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a metal catalyst.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Polymerization: Catalysts like tin(II) octoate are used under controlled temperature conditions.
Major Products
Pyruvic acid: from oxidation.
Propionic acid: from reduction.
Lactate esters: from esterification.
Polylactic acid (PLA): from polymerization.
科学研究应用
Lactic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various chemicals and polymers.
Biology: Plays a crucial role in cellular metabolism, particularly in anaerobic respiration.
Medicine: Used in the formulation of intravenous fluids and as a pH regulator in pharmaceuticals.
Industry: Employed in the production of biodegradable plastics, food preservatives, and cosmetics.
作用机制
Lactic acid exerts its effects through various mechanisms:
Metabolic Pathways: It is involved in the glycolysis pathway, where it is produced from pyruvate under anaerobic conditions.
Molecular Targets: Lactic acid acts on various enzymes and transporters involved in metabolic processes.
Pathways Involved: It plays a role in the Cori cycle, where it is transported to the liver and converted back to glucose.
相似化合物的比较
Lactic acid can be compared with other hydroxy acids like glycolic acid and citric acid:
Glycolic Acid: Similar in structure but has one less carbon atom. It is used in skincare products for its exfoliating properties.
Citric Acid: Contains three carboxyl groups and is widely used as a food additive and preservative.
Uniqueness: Lactic acid’s unique chiral nature and its role in both metabolic and industrial processes make it distinct from other hydroxy acids.
Similar Compounds
- Glycolic Acid
- Citric Acid
- Malic Acid
- Tartaric Acid
属性
分子式 |
C3H6O3 |
|---|---|
分子量 |
91.07 g/mol |
IUPAC 名称 |
(2R)-2-hydroxy(113C)propanoic acid |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m1/s1/i3+1 |
InChI 键 |
JVTAAEKCZFNVCJ-DFXGSJBSSA-N |
手性 SMILES |
C[C@H]([13C](=O)O)O |
规范 SMILES |
CC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


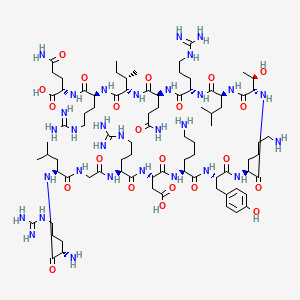


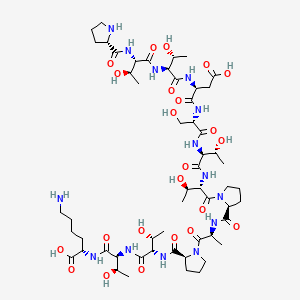
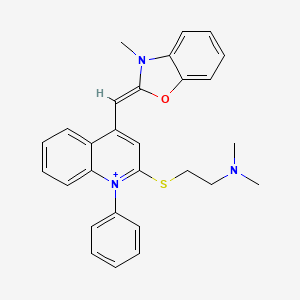
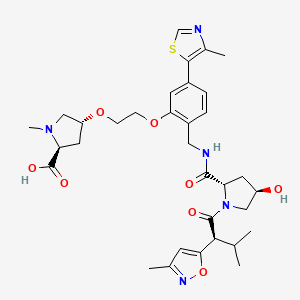


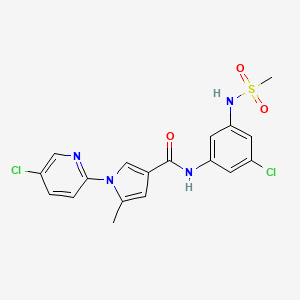
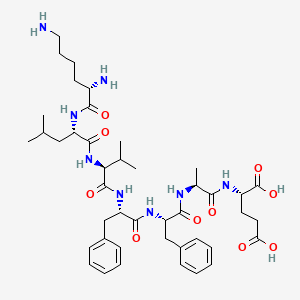
![[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)


